

In-Depth Technical Guide: C.I. Reactive Blue 49

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Compound of Interest		
Compound Name:	Reactive Blue 49	
Cat. No.:	B081723	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. **Reactive Blue 49**, a widely used anthraquinone reactive dye. It covers its chemical and physical properties, synthesis, and key experimental protocols relevant to its application and study. This document is intended for an audience of researchers, scientists, and professionals in drug development who may encounter this compound in toxicological, environmental, or materials science contexts.

Chemical Identity and Properties

C.I. **Reactive Blue 49** is a poly-sulfonated anthraquinone dye known for its vibrant blue color and its ability to form covalent bonds with substrates. It is primarily used in the textile industry for dyeing cellulosic fibers like cotton.[1]

CAS Numbers: 12236-92-9 and 72927-99-2.[2][3] Both CAS numbers are frequently used in literature and commercial listings to refer to this substance.

Molecular Structure: The molecule's structure is based on an anthraquinone chromophore, which is responsible for its color.[2] Its reactivity is conferred by a monochlorotriazine group, which acts as the site for covalent bond formation with hydroxyl or amino groups on a substrate.[3] The presence of multiple sulfonate groups ensures high water solubility.

Physicochemical Data

The key physical and chemical properties of C.I. **Reactive Blue 49** are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C32H23ClN7Na3O11S3	[2]
Molecular Weight	882.19 g/mol	[2]
IUPAC Name	trisodium;1-amino-4-[[3-[[4-chloro-6-[(3-sulfonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatophenyl]amino]-9,10-dioxoanthracene-2-sulfonate	[1]
Appearance	Dark blue powder	[1]
Solubility in Water	200 g/L at 20°C	[1][2]
Fixation Rate	Approximately 60%	[2]

Synthesis Pathway

The industrial synthesis of C.I. **Reactive Blue 49** is a multi-step process involving a series of condensation reactions.[1][2] The primary starting materials are bromamine acid, 2,4,6-trimethyl-3,5-diaminobenzenesulfonic acid, 3-aminobenzenesulfonic acid, and cyanuric chloride.[1] The process requires precise control of parameters like temperature and pH to ensure high yield and purity.[3]

Caption: Chemical synthesis workflow for C.I. Reactive Blue 49.

Experimental ProtocolsProtocol for Dyeing of Cellulosic Fibers

This protocol describes a typical laboratory procedure for dyeing cotton fabric with C.I. **Reactive Blue 49**. The process relies on creating an alkaline environment to facilitate the covalent reaction between the dye and the fiber's hydroxyl groups.

Materials:



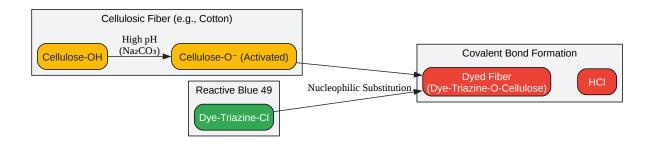
- C.I. Reactive Blue 49
- Scoured and bleached cotton fabric
- Sodium carbonate (Na₂CO₃)
- Sodium chloride (NaCl)
- Deionized water
- Beakers, heating plate with magnetic stirrer, graduated cylinders, and a laboratory dyeing machine or water bath.

Procedure:

- Prepare the Dyebath: Dissolve a specific concentration of C.I. Reactive Blue 49 (e.g., 1% on weight of fabric) in deionized water.
- Add Electrolyte: Add an electrolyte, such as sodium chloride (e.g., 60 g/L), to the dyebath.
 The salt helps to promote dye exhaustion onto the fiber surface.
- Introduce Fabric: Immerse the pre-wetted cotton fabric into the dyebath at room temperature. Ensure the liquor ratio (ratio of the volume of dye solution to the weight of the fabric) is maintained, for example, at 20:1.
- Dyeing Cycle:
 - Agitate the dyebath and gradually increase the temperature to 60-80°C over 30 minutes.
 - Maintain this temperature for 30 minutes to allow for dye penetration and leveling.
- Fixation:
 - Add a pre-dissolved solution of sodium carbonate (e.g., 20 g/L) to the dyebath. This raises
 the pH to approximately 10.5-11, activating the cellulose hydroxyl groups and initiating the
 covalent reaction with the dye's chlorotriazine group.



- Continue the dyeing process at this temperature and pH for an additional 60 minutes for fixation.
- Washing and Rinsing:
 - Remove the fabric from the dyebath and rinse with cold water.
 - Perform a soaping wash at boiling temperature for 15-20 minutes with a non-ionic detergent (e.g., 2 g/L) to remove any unfixed or hydrolyzed dye.
 - Rinse thoroughly with hot and then cold water.
- Drying: Air-dry the dyed fabric.



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Caption: Covalent bonding mechanism of **Reactive Blue 49** with cellulose.

Protocol for Adsorption Studies

This protocol outlines a batch adsorption experiment to determine the removal efficiency and capacity of an adsorbent for C.I. **Reactive Blue 49** from an aqueous solution.

Materials:

C.I. Reactive Blue 49 stock solution (e.g., 1000 mg/L)



- Adsorbent material (e.g., activated carbon, ZnO nanoparticles)
- 0.1 M HCl and 0.1 M NaOH for pH adjustment
- Conical flasks, orbital shaker, pH meter, spectrophotometer.

Procedure:

- Prepare Dye Solutions: Prepare a series of dye solutions of varying initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.
- Adsorption Experiment:
 - For each concentration, add a fixed amount of adsorbent (e.g., 0.1 g) to a conical flask containing a known volume of the dye solution (e.g., 50 mL).
 - Adjust the initial pH of the solutions to a desired value (e.g., pH 2) using HCl or NaOH, as pH can significantly affect adsorption.[4]
 - Place the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).
- Kinetic Study: To determine the equilibrium time, take aliquots at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).
- Isotherm Study: For isotherm analysis, agitate the flasks until equilibrium is reached (as determined from the kinetic study).
- Analysis:
 - After agitation, separate the adsorbent from the solution by centrifugation or filtration.
 - Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
 - Calculate the amount of dye adsorbed at equilibrium, q_e (mg/g), using the mass balance equation: $q_e = (C_0 C_e) * V / W$ where C_0 and C_e are the initial and equilibrium dye



concentrations (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).

• Data Modeling: Fit the experimental data to kinetic (e.g., pseudo-second-order) and isotherm (e.g., Langmuir, Freundlich) models to understand the adsorption dynamics and mechanism.

Adsorption and Toxicological Data

Parameter	Value	Conditions	Reference(s)
Maximum Adsorption Capacity (Langmuir)	34.60 mg/g	Adsorbent: ZnO Nanoparticles	[5]
Kinetic Model Fit	Pseudo-second-order	Adsorbent: ZnO Nanoparticles	[5]
Cytotoxicity	Observed in keratinocyte (HaCaT) and hepatic (HepaRG) cells	In vitro study	[6]
Genotoxicity	Not detected	In vitro micronucleus assay	[6]
Embryo Survival (Zebrafish)	~78% survival at 110 ppm	96 hours post- fertilization (hpf)	[7]

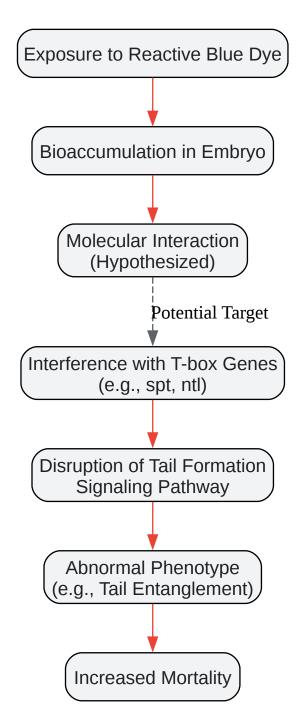
Toxicological Considerations

While primarily an industrial chemical, understanding the toxicological profile of reactive dyes is crucial for assessing environmental and human health risks. Studies on C.I. **Reactive Blue 49** and similar dyes indicate potential biological effects.

- Cytotoxicity: In vitro studies have shown that reactive dyes can be cytotoxic to both skin (keratinocyte) and liver (hepatic) cells, with epidermal cells appearing more sensitive.[6]
- Genotoxicity: The same studies did not find evidence of genotoxicity.
- Developmental Toxicity: Research on a related dye, Reactive Blue 4, in zebrafish embryos revealed that exposure could lead to developmental abnormalities, such as tail



entanglement, and increased mortality at higher concentrations.[7] This suggests that the dye or its degradation products might interfere with critical cellular pathways involved in embryonic development.[7]



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Caption: Conceptual toxicological pathway in zebrafish embryos.



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